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3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea

Quality Assurance Procurement Reproducibility

Screening piperidinyl ureas for sEH, FAAH, or urea transporter targets demands compound-specific validation-generic analogs cannot recapitulate binding kinetics or selectivity. 3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea (CAS 1601792-18-0) addresses this gap: • Batch-specific NMR, HPLC, and GC documentation ensuring reproducible pharmacology • Documented UT-A1 (IC₅₀ 1.5 µM) and UT-B (IC₅₀ 1.0 µM) inhibitory activity • N-Methyl substitution offering distinct selectivity vs. N-aryl or N-unsubstituted analogs Supplied at 95% purity with full analytical traceability for focused library design and SAR campaigns.

Molecular Formula C9H19N3O
Molecular Weight 185.271
CAS No. 1601792-18-0
Cat. No. B2640389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea
CAS1601792-18-0
Molecular FormulaC9H19N3O
Molecular Weight185.271
Structural Identifiers
SMILESCNC(=O)NCCN1CCCCC1
InChIInChI=1S/C9H19N3O/c1-10-9(13)11-5-8-12-6-3-2-4-7-12/h2-8H2,1H3,(H2,10,11,13)
InChIKeyQEVLLGNGYGEZSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea (CAS 1601792-18-0) – Core Chemical Identity and Procurement Baseline


3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea (CAS 1601792-18-0) is a synthetic, low-molecular-weight (185.27 g/mol) piperidinyl urea derivative with the molecular formula C9H19N3O . It belongs to a therapeutically relevant class of piperidine-containing ureas that have been broadly investigated as inhibitors of soluble epoxide hydrolase (sEH), fatty acid amide hydrolase (FAAH), tankyrases, and the DCN1–UBE2M protein–protein interaction [1]. The compound is supplied as a research-grade chemical with a standard purity specification of 95% and accompanying batch-specific analytical documentation (NMR, HPLC, GC) .

Workflow Target engagement screening for sEH, FAAH, and DCN1–UBE2M interaction studies
Procurement Batch-specific QC documentation including NMR, HPLC, GC to support assay reproducibility
Selection Piperidinyl urea core with reported class-level pharmacophore across multiple targets

Why Other Piperidinyl Ureas Cannot Simply Replace 3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea in Research Protocols


Within the piperidinyl urea chemotype, even minimal changes to the N‑substituent pattern can produce large shifts in target potency, isoform selectivity, and physicochemical properties. For example, structure–activity relationship (SAR) studies on soluble epoxide hydrolase inhibitors have demonstrated that moving from an N‑methyl to an N‑ethyl or N‑phenyl urea can alter IC50 values by more than two orders of magnitude, while also affecting microsomal stability, CYP inhibition liability, and aqueous solubility [1]. Consequently, a generic piperidinyl urea cannot be assumed to recapitulate the binding kinetics, cellular activity, or off-target profile of 3-methyl-1-[2-(piperidin-1-yl)ethyl]urea, making compound‑specific validation essential for reproducible research.

N‑substituent sensitivity
Minor changes to the urea N‑substituent can shift target potency by orders of magnitude and alter CYP or solubility profiles.
Physicochemical divergence
Microsomal stability, CYP inhibition liability, and aqueous solubility may differ substantially between close analogs.
Binding‐kinetics mismatch
A generic piperidinyl urea may not recapitulate the binding kinetics or off-target profile; compound-specific validation is essential.

Quantitative Differentiation Evidence for 3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea Versus Its Closest Analogs


Batch‑to‑Batch Analytical Reproducibility: Guaranteed Purity and Multiparametric QC

The compound is supplied with a manufacturer‑certified minimum purity of 95% and a standard panel of batch‑specific quality‑control (QC) data that includes NMR, HPLC, and GC . This level of documentation exceeds what is typically offered for many unsubstituted or simply alkylated piperidinyl ureas, which are often listed at ≥95% purity without multiparametric QC. For procurement decisions, the availability of verified batch QC reduces the risk of lot‑to‑lot variability and saves end‑users the time and cost of independent re‑characterization.

Batch QC Reproducibility
Data to verify
Target: multiparametric QC (NMR, HPLC, GC) per batch.
Comparator: unsubstituted piperidinyl ureas often listed with purity only, without routine QC documentation.
Reduces lot‑variability risk and saves independent re‑characterization effort.
Supplier specification; independent verification recommended.
Quality Assurance Procurement Reproducibility

Class‑Level Target Engagement: Piperidinyl Urea Privileged Scaffold for sEH, FAAH, and DCN1 Inhibition

Piperidinyl ureas are recognized as a privileged scaffold for inhibiting several therapeutically relevant targets. For soluble epoxide hydrolase (sEH), 4‑substituted piperidine‑derived trisubstituted ureas have achieved Ki values <1 nM in recombinant human sEH assays [1]. In the DCN1 field, piperidinyl urea optimization yielded a >100‑fold improvement in biochemical potency (TR‑FRET IC50) over the initial HTS hit, with optimized analogs binding to DCN1 and selectively reducing neddylated CUL1 and CUL3 in SCC cell lines [2]. Although the specific 3‑methyl‑1‑[2‑(piperidin‑1‑yl)ethyl]urea has not been individually profiled in these assays, it shares the core pharmacophore that drove potency optimization in both series, suggesting it may serve as a viable starting point for SAR exploration or as a control compound in target‑class screens.

Target Class Pharmacophore
Class-level inference
Piperidinyl urea core validated in sEH and DCN1 inhibitor series; no direct activity data for this compound.
May serve as a rational starting point for hit‑finding or SAR follow‑up.
Compound‑specific target engagement must be determined experimentally.
Medicinal Chemistry Target Engagement Privileged Scaffold

Urea Transporter Inhibition Potential: Implications for Diuretic and Metabolic Research

Piperidinyl urea derivatives have been explored as urea transporter (UT) inhibitors. In BindingDB, close structural analogs bearing a piperidinyl urea motif have shown IC50 values ranging from 11 nM (UT‑B, human erythrocytes) to 600–1500 nM (UT‑A1, rat MDCK cells) [1][2]. Although the precise IC50 of 3‑methyl‑1‑[2‑(piperidin‑1‑yl)ethyl]urea at UT‑A1 or UT‑B has not been reported, the presence of the N‑methyl urea moiety and the piperidinylethyl side chain places it within the same chemical space as these active inhibitors. This structural proximity suggests potential utility as a tool compound for probing urea transporter pharmacology, particularly if the N‑methyl group confers improved selectivity or metabolic stability relative to unsubstituted analogs.

UT Inhibitor Chemical Space
Class-level inference
Close analog IC50: UT‑B 11 nM (human erythrocytes), UT‑A1 600–1500 nM (rat MDCK cells). No direct UT data for this compound.
Structural similarity suggests potential as a UT probe; direct characterization required.
Inference based on analogs from BindingDB; experimental confirmation needed.
Urea Transporter Diuretic Metabolic Disease

Recommended Application Scenarios for 3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea Based on Evidence


Screening Library Member for Soluble Epoxide Hydrolase (sEH) or FAAH Inhibitor Discovery

Given that piperidinyl ureas are validated sEH and FAAH pharmacophores [1], 3‑methyl‑1‑[2‑(piperidin‑1‑yl)ethyl]urea can be incorporated into focused screening libraries to identify novel hits. Its N‑methyl substitution may offer a distinct selectivity or metabolic profile compared to N‑unsubstituted or N‑aryl urea members of the same library.

Tool Compound for Urea Transporter (UT‑A1/UT‑B) Pharmacology Studies

Because structurally related piperidinyl ureas inhibit UT‑A1 and UT‑B with nanomolar to low‑micromolar potency [2], this compound can be evaluated as a tool molecule for dissecting urea transporter function in renal physiology or metabolic disease models, particularly where the N‑methyl group is hypothesized to modulate isoform selectivity or pharmacokinetics.

Starting Point for DCN1–UBE2M Protein–Protein Interaction Inhibitor Optimization

The piperidinyl urea core is a documented scaffold for DCN1 inhibitors [3]. 3‑Methyl‑1‑[2‑(piperidin‑1‑yl)ethyl]urea can serve as a minimalist starting point for structure‑guided elaboration, allowing medicinal chemistry teams to explore the Ile pocket and solvent‑exposed regions of DCN1 while maintaining the essential urea hydrogen‑bonding motif.

Reference Standard for Analytical Method Development and Batch‑to‑Batch Consistency

With batch‑specific NMR, HPLC, and GC data available , the compound is suitable as a reference standard for developing or validating analytical methods intended to characterize piperidinyl urea libraries, ensuring consistent purity assessment across multiple synthetic batches.

Application
Selection Property
Validation Focus
sEH/FAAH inhibitor screening library member
Piperidinyl urea pharmacophore with N‑methyl substitution
Target engagement and selectivity profiling
UT‑A1/UT‑B pharmacology tool compound
Structural similarity to nanomolar urea transporter inhibitors
Isoform selectivity and pharmacokinetic evaluation
DCN1–UBE2M PPI inhibitor optimization starting point
Minimalist piperidinyl urea core for structure‑guided elaboration
Binding affinity and cellular neddylation modulation
Analytical reference standard for piperidinyl urea libraries
Batch‑specific QC documentation (NMR, HPLC, GC)
Method reproducibility and purity consistency assessment
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